Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17519972
InChI: InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2/t13-/m0/s1
SMILES:
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17519972

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2/t13-/m0/s1
Standard InChI Key WJWVPZLPLBICGI-ZDUSSCGKSA-N
Isomeric SMILES C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CCO
Canonical SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO

Introduction

Structural Features:

  • Piperidine Ring: Adopts a chair conformation, which minimizes steric strain.

  • Hydroxyethyl Substituent: Positioned at the 3rd carbon in the (S)-configuration, enhancing its polarity and potential for hydrogen bonding.

  • Benzyl Ester Group: Provides lipophilicity and may influence biological activity.

Synthesis

The synthesis of Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves multi-step organic reactions starting from piperidine derivatives. A general synthetic route includes:

  • Protection of Piperidine Nitrogen: Introduction of a benzyl group via benzyl chloride under basic conditions.

  • Selective Functionalization at C-3: Use of stereoselective alkylation or reduction methods to introduce the hydroxyethyl group in the desired (S)-configuration.

  • Carboxylation: Formation of the ester group by reaction with benzyl chloroformate or similar reagents.

Applications and Biological Relevance

Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate is primarily studied for its potential as an intermediate in drug synthesis or as a bioactive molecule itself. Relevant areas include:

  • Pharmacological Activity: Piperidine derivatives are known for their roles as dopamine transporter inhibitors, analgesics, or antipsychotics . The hydroxyethyl substituent may enhance receptor binding affinity or solubility.

  • Synthetic Intermediate: Used in creating more complex molecules with pharmaceutical relevance due to its functional groups' reactivity.

Challenges:

The stereoselective synthesis of such compounds can be challenging due to the need for precise control over stereochemistry and functional group placement.

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